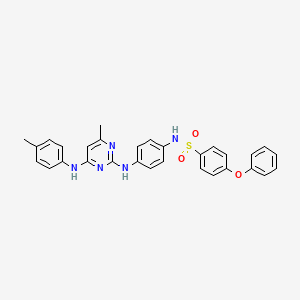

![molecular formula C9H9NO2 B2756603 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1519143-84-0](/img/structure/B2756603.png)

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

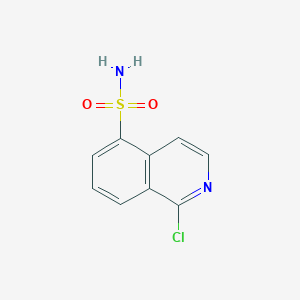

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid, also known as 2,3-Cyclopentenopyridine, is a heterocyclic compound . It has an empirical formula of C8H9N and a molecular weight of 119.16 .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high and exhibits excellent chemoselectivity . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine analogues include direct oxidation, nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid include a refractive index of n20/D 1.544 (lit.), a boiling point of 87-88 °C/11 mmHg (lit.), and a density of 1.018 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

- Cefpirome Intermediate : 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid serves as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. Cefpirome is effective against a wide range of Gram-positive and Gram-negative bacteria, making this compound crucial for antibiotic development .

- Examples include:

- Thioesters and End Products : Alkylating agents contribute to the production of thioesters, which then undergo aromatization to yield various end products .

- Cefpirome : As mentioned earlier, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid plays a pivotal role in the synthesis of cefpirome, a potent antibiotic used in clinical settings .

Antibacterial and Antimicrobial Activity

Biological Activity and Alkaloid Fragments

Domino Reactions and Organic Synthesis

Key Intermediate in Cefpirome Synthesis

Direct Oxidation to Cyclopenta[b]pyridin-5-one Analogues

Mécanisme D'action

Target of Action

The primary targets of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of a cyclic structure .

Biochemical Pathways

It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may affect pathways involving similar reactions.

Result of Action

It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may have effects related to the formation of cyclic structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 6,7-dihydro-5h-cyclopenta[c]pyridine-4-carboxylic acid is currently unavailable .

Safety and Hazards

Orientations Futures

The future directions for the study and application of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid could involve further exploration of its synthesis methods and potential applications in various fields. As it is a key intermediate of cefpirome , it may have potential uses in the pharmaceutical industry.

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMAOLHKTATPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)